(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate
Description
This compound belongs to the class of bis(indolyl)carbenium ions stabilized by a tetrafluoroborate counterion . Its structure features two benzo[e]indole units connected via conjugated ethenyl and cyclohexenylidene bridges, with chloro and trimethyl substituents enhancing electronic delocalization and steric stabilization. The extended π-conjugation system enables strong absorption in the visible to near-infrared (NIR) region, making it relevant for applications such as organic dyes, photodynamic therapy, or bioimaging . The tetrafluoroborate anion improves solubility in polar organic solvents and stabilizes the cationic indolium core against nucleophilic attack .
Synthetic routes for analogous bis(indolyl)carbenium salts typically involve condensation of indole derivatives with aldehydes or ketones, followed by acid-mediated cyclization and counterion exchange with HBF₄ .
Properties
IUPAC Name |
(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40ClN2.BF4/c1-39(2)34(42(5)32-22-18-26-12-7-9-16-30(26)36(32)39)24-20-28-14-11-15-29(38(28)41)21-25-35-40(3,4)37-31-17-10-8-13-27(31)19-23-33(37)43(35)6;2-1(3,4)5/h7-10,12-13,16-25H,11,14-15H2,1-6H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSWZYLZICMBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=C(C(=CC=C5C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C(/C(=C/C=C/5\C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40BClF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate is a complex organic molecule with potential applications in medicinal chemistry and biological research. Its structure includes a chloro group and a benzo[e]indole core, which are associated with various biological activities.
- Molecular Formula : C40H40ClN2
- Molecular Weight : 584.2 g/mol
- CAS Number : 134127-47-2
- IUPAC Name : (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent and its role in cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structural motifs to the one exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. This is often mediated by the interaction with specific receptors or enzymes involved in cancer cell growth.
Case Studies
- Study on Indole Derivatives : A study highlighted that derivatives of indole, similar to this compound, showed promising results in inhibiting tumor growth in vitro and in vivo. The mechanism involved the modulation of key signaling pathways related to cell survival and apoptosis.
- Fluorescent Probes for Imaging : The compound's structural features allow it to be utilized as a fluorescent probe in biomedical imaging. This application is particularly useful for tracking cellular processes and monitoring tumor responses to treatment.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds:
-
Synthesis Techniques : Multi-step organic synthesis methods are employed to create derivatives that retain or enhance biological activity.
Step Reagents/Conditions Yield (%) Step 1 Chloroacetyl chloride, Base 85% Step 2 Cyclization under acidic conditions 75%
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related bis(indolyl)carbenium salts:
Electronic and Photophysical Properties
- Chloro Substituents: The target compound’s chloro groups act as electron-withdrawing moieties, red-shifting absorption maxima compared to non-halogenated analogs (e.g., 1-benzyl-3-(4-methylbenzylidene)-3H-indolium tetrafluoroborate, λₐᵦₛ ~500 nm) . This aligns with trends observed in IR-1048 (λₐᵦₛ ~800 nm), where chloro and butyl groups synergistically enhance NIR performance .
- Trimethyl vs. Bulky Alkyl Groups : Trimethyl substituents on the benzo[e]indole units improve solubility in aprotic solvents (e.g., DMSO, DMF) compared to bulkier butyl or benzyl groups, which may reduce crystallization tendencies .
Stability and Reactivity
Bis(indolyl)carbenium salts are stabilized by resonance delocalization and the weakly coordinating tetrafluoroborate anion . The target compound’s trimethyl groups further sterically shield the cationic core, reducing susceptibility to nucleophilic attack compared to less-substituted derivatives like 3-indolylsulfonium salts . However, its chloro substituents may render it more reactive toward nucleophilic aromatic substitution than non-halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
